molecular formula C17H20ClN3O2S B2964692 1-(3-Chlorophenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea CAS No. 954648-04-5

1-(3-Chlorophenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea

Cat. No.: B2964692
CAS No.: 954648-04-5
M. Wt: 365.88
InChI Key: KBSJYDHFIFJSTN-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea is a urea derivative featuring a 3-chlorophenyl group linked to a morpholino-thiophene ethyl moiety. This compound belongs to a class of molecules designed to exploit the urea scaffold’s versatility in medicinal chemistry, often serving as kinase inhibitors or antimicrobial agents. The morpholino group enhances solubility and pharmacokinetic properties, while the thiophene ring contributes to π-π stacking interactions in biological targets.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(2-morpholin-4-yl-2-thiophen-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2S/c18-14-2-1-3-15(10-14)20-17(22)19-11-16(13-4-9-24-12-13)21-5-7-23-8-6-21/h1-4,9-10,12,16H,5-8,11H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSJYDHFIFJSTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)NC2=CC(=CC=C2)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Chlorophenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Anticancer Properties

Research has shown that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. In a study evaluating several urea derivatives, the compound demonstrated notable activity against A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cell lines. The calculated IC50 values indicated strong inhibitory effects, comparable to established anticancer agents like sorafenib.

CompoundCell LineIC50 (μM)
This compoundA5492.39 ± 0.10
This compoundHCT1163.90 ± 0.33
SorafenibA5492.12 ± 0.18
SorafenibHCT1162.25 ± 0.71

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific signaling pathways associated with cancer cell proliferation. Structure-activity relationship studies have suggested that modifications to the urea moiety can enhance or diminish biological activity, indicating that both the thiophene and morpholine components play crucial roles in its efficacy.

Case Studies

Several case studies have documented the biological activity of similar compounds:

  • Case Study on Antiproliferative Effects :
    • A series of diaryl ureas were synthesized and evaluated for their antiproliferative activity against various cancer cell lines.
    • The study indicated that the presence of electron-withdrawing groups significantly enhanced the potency of these compounds.
  • SAR Analysis :
    • The SAR analysis revealed that substituents on the phenyl ring could modulate the compound's affinity for target proteins involved in tumor growth.
    • The presence of a thiophene ring was found to improve solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Varied Aryl Substituents

Compounds in (e.g., 6f, 6g, 6h) share the urea backbone but differ in substituents. For instance:

  • 6f: 1-(4-Cyanophenyl)-3-(3-chlorophenyl)urea (MW: 272.0, Yield: 88.5%)
  • 6g: 1-(4-Cyanophenyl)-3-(3,4-dichlorophenyl)urea (MW: 306.0, Yield: 81.9%)
  • 6h: 1-(4-Cyanophenyl)-3-(3-(trifluoromethoxy)phenyl)urea (MW: 322.1, Yield: 84.8%)

The morpholino-thiophene moiety in the target compound could improve solubility compared to these analogs .

Antifungal Urea-Azetidinone Hybrids

describes urea-azetidinone hybrids (e.g., 4g, 4h, 4j) with potent antifungal activity (MIC: 62.5 µg/ml against C. albicans). These compounds feature phenothiazine and chlorophenyl groups, where meta-chloro substitution (as in the target compound) correlates with enhanced activity. However, the target compound’s morpholino-thiophene chain may offer distinct steric and electronic properties compared to the azetidinone-phenothiazine framework .

Antitumor Urea-Thiazole Derivatives

highlights urea-thiazole-quinazoline hybrids (e.g., 13, 14) with antitumor activity. For example, 13 (purity: 99.2%) includes a fluoroquinazoline group, suggesting selectivity for tyrosine kinase targets.

Chlorophenyl Positional Isomers

synthesizes chalcone-urea hybrids (e.g., 5 , 6 , 7 ) with 2-, 3-, or 4-chlorophenyl groups. The meta-chloro substitution in the target compound aligns with 6 , which showed distinct NMR and HRMS profiles. Such positional differences influence electronic distribution and crystallinity, as seen in the yellow solids (5 , 6 , 7 ) .

Patent-Based Urea Analogs

–7 lists urea derivatives with hydroxymethyl and trifluoromethyl groups. For example:

  • A5 (): 1-(4-chloro-3-trifluoromethylphenyl)-3-(4-hydroxyphenyl)urea (Yield: 83%, Purity: 98%).
    The trifluoromethyl group in A5 enhances metabolic stability, whereas the target compound’s thiophene may improve membrane permeability .

Closest Structural Analog

details 1-(3-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea, which substitutes the thiophen-3-yl group with a trifluoromethylphenyl moiety. The InChIKey (ZTDVFYHZXMOGPE-UHFFFAOYSA-N) and SMILES string indicate a planar aromatic system, contrasting with the target compound’s non-planar thiophene ring. This difference could affect binding to flat enzymatic pockets .

Comparative Data Table

Compound Key Substituents Molecular Weight (g/mol) Yield Biological Activity Source
Target Compound 3-Chlorophenyl, morpholino, thiophen-3-yl ~363.8 (calculated) N/A N/A N/A
6f () 4-Cyanophenyl, 3-chlorophenyl 272.0 88.5% Not reported
4g () Azetidinone, phenothiazine ~550 (estimated) N/A MIC = 62.5 µg/ml (C. albicans)
13 () Thiazole, fluoroquinazoline ~450 (estimated) N/A Antitumor (purity = 99.2%)
6 () 3-Chlorophenyl, benzo[b]thiophen-3-yl ~450 (estimated) N/A NMR/HRMS characterized
A5 () Trifluoromethyl, hydroxyphenyl ~350 (estimated) 83% Not reported
Compound Trifluoromethylphenyl, morpholino ~428.8 (calculated) N/A Not reported

Key Findings and Implications

  • Substituent Effects : The 3-chlorophenyl group is common in antifungal agents (e.g., 4g ), while electron-withdrawing groups (e.g., CN, CF₃) in 6f /6h may enhance stability.
  • Morpholino Advantage: The morpholino group in the target compound likely improves solubility over azetidinone (4g) or quinazoline (13) analogs.
  • Thiophene vs. Trifluoromethyl : The thiophen-3-yl group may offer conformational flexibility absent in the rigid trifluoromethylphenyl analog ( ), impacting target selectivity.

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